1-[2-(1,3-Dioxolan-2-yl)ethyl]cyclopent-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(1,3-Dioxolan-2-yl)ethyl]cyclopent-2-en-1-ol is an organic compound with a unique structure that includes a cyclopentene ring and a dioxolane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1,3-Dioxolan-2-yl)ethyl]cyclopent-2-en-1-ol typically involves the reaction of cyclopent-2-en-1-ol with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include refluxing the mixture in toluene with a Dean-Stark apparatus to continuously remove water and drive the reaction to completion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial to ensure the efficiency and scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(1,3-Dioxolan-2-yl)ethyl]cyclopent-2-en-1-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the dioxolane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions, CrO₃ in pyridine.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (Et₃N).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Substituted dioxolane derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-(1,3-Dioxolan-2-yl)ethyl]cyclopent-2-en-1-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[2-(1,3-Dioxolan-2-yl)ethyl]cyclopent-2-en-1-ol involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations . Additionally, the compound’s unique structure allows it to interact with biological targets, potentially inhibiting enzymes or disrupting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-methyl-1,3-dioxolane-2-acetate: Similar structure with a dioxolane ring and an ester group.
1,3-Dioxolan-2-one: Contains a dioxolane ring but with a carbonyl group instead of an alcohol.
2-Ethyl-2-methyl-1,3-dioxolane: Similar dioxolane ring with different substituents.
Uniqueness
1-[2-(1,3-Dioxolan-2-yl)ethyl]cyclopent-2-en-1-ol is unique due to its combination of a cyclopentene ring and a dioxolane moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Eigenschaften
CAS-Nummer |
113304-47-5 |
---|---|
Molekularformel |
C10H16O3 |
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
1-[2-(1,3-dioxolan-2-yl)ethyl]cyclopent-2-en-1-ol |
InChI |
InChI=1S/C10H16O3/c11-10(4-1-2-5-10)6-3-9-12-7-8-13-9/h1,4,9,11H,2-3,5-8H2 |
InChI-Schlüssel |
RZDHEOSXBXBGLU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C=C1)(CCC2OCCO2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.